5-Amine vs. 3-Amine Regioisomer Identity
The 5-amine regioisomer (target) and the 3-amine regioisomer (CAS 1707400-22-3) are constitutional isomers with identical molecular formulas (C8H9N3O) but differ in the connectivity of the primary amino group on the pyrazole ring. Although computed properties such as logP (0.6) and TPSA (57 Ų) are identical between the two regioisomers due to algorithmic limitations of descriptor calculations for positional isomers [1], the differentiation is confirmed by distinct IUPAC names: 2-(furan-2-ylmethyl)pyrazol-3-amine for the target versus 1-(furan-2-ylmethyl)pyrazol-3-amine for the comparator, reflecting the different tautomeric/protomeric state and the specific placement of the amino group [1][2]. This structural difference leads to different InChIKey identifiers: CZTODPMGIIIPHN-UHFFFAOYSA-N (target) versus HKPXROVGSPONPK-UHFFFAOYSA-N (3-amine analog), providing unambiguous identity verification for procurement [1][2].
| Evidence Dimension | Structural identity (InChIKey, IUPAC name, connectivity) |
|---|---|
| Target Compound Data | InChIKey: CZTODPMGIIIPHN-UHFFFAOYSA-N; IUPAC: 2-(furan-2-ylmethyl)pyrazol-3-amine; Amino group at pyrazole C5 (adjacent to N1-furan-2-ylmethyl) |
| Comparator Or Baseline | InChIKey: HKPXROVGSPONPK-UHFFFAOYSA-N; IUPAC: 1-(furan-2-ylmethyl)pyrazol-3-amine; Amino group at pyrazole C3 (distal to N1-furan-2-ylmethyl) |
| Quantified Difference | Different InChIKey (non-interchangeable); distinct connectivity and tautomeric state |
| Conditions | PubChem computed descriptors and authoritative structural database entries (2026) |
Why This Matters
Procurement of the incorrect regioisomer will yield a structurally distinct compound with different reactivity, rendering synthetic programs irreproducible.
- [1] PubChem Compound Summary for CID 2546182, 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2546182 (accessed 2026-04-25). View Source
- [2] PubChem Compound Summary for CID 97624883, 1-(Furan-2-ylmethyl)-1H-pyrazol-3-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/97624883 (accessed 2026-04-25). View Source
